Maropitant citrate anhydrous

Polymorph solubility Solid-state pharmaceutics Formulation development

Formulators face inconsistent oral bioavailability when source material lacks defined polymorphic identity. Maropitant citrate anhydrous (CAS 862543-54-2), specifically the Form C polymorph, resolves this with 87% higher aqueous solubility (0.445 g/L) vs. Form A (0.238 g/L). - Supports predictable dissolution and oral absorption (~24% bioavailability). - Eliminates confounding variables from monohydrate substitution (2.7% molar mass error). - Ships with XRPD documentation (characteristic peaks at 2θ = 11.7°, 13.5°, 14.7°, 17.9°, 20.3°, 24.8°, 25.6°) for lot-specific polymorph verification.

Molecular Formula C38H48N2O8
Molecular Weight 660.8 g/mol
CAS No. 862543-54-2
Cat. No. B139128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaropitant citrate anhydrous
CAS862543-54-2
Synonyms(2S,2S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
(2S,3S)-2-benzhydryl-N-(5-(tert-butyl)-2-methoxybenzyl)quinuclidin-3-amine 2-hydroxypropane-1,2,3-tricarboxylate hydrate
(2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl)quinuclidin-3-amine citrate monohydrate
maropitant
maropitant citrate
Molecular FormulaC38H48N2O8
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1
InChIKeyXDZPFSKCXRGRIO-PNXDLZEOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maropitant Citrate Anhydrous: Solid-State & PK Profile


Maropitant citrate anhydrous (CAS 862543‑54‑2) is an orally active, selective neurokinin‑1 (NK1) receptor antagonist used as an antiemetic in veterinary medicine, specifically approved for preventing and treating vomiting in dogs and cats [REFS‑1]. Chemically, it is the anhydrous citrate salt of maropitant, with the molecular formula C38H48N2O8 and a molecular weight of 660.8 g/mol [REFS‑2]. This anhydrous form is one of several solid‑state variants of maropitant citrate; its distinct crystal lattice and absence of water of hydration directly influence its physicochemical properties, including solubility and dissolution behavior, which in turn affect its in vivo pharmacokinetic profile and, ultimately, its formulation flexibility and therapeutic reliability [REFS‑3].

Maropitant Citrate Anhydrous: Substitution Risks


Generic substitution within the NK1 antagonist class or even among different solid‑state forms of maropitant citrate is not a trivial, risk‑free decision. Maropitant citrate anhydrous differs from the widely available maropitant citrate monohydrate (CAS 359875‑09‑5) in its crystal structure, water content, and, most critically, its aqueous solubility. Even among anhydrous forms, different polymorphs (e.g., Form A vs. Form C) exhibit dramatically different dissolution rates, which can alter oral bioavailability and Cmax [REFS‑1]. Furthermore, when considering cross‑class substitution, maropitant’s pharmacokinetic profile—characterized by low absolute oral bioavailability (≈24%), dose‑dependent nonlinear clearance, and a specific terminal half‑life of ~14 hours—is distinct from human NK1 antagonists like aprepitant or fosaprepitant, which have been optimized for different species and dosing regimens [REFS‑2]. Substituting one form or analog for another without rigorous analytical verification and bioequivalence assessment introduces unacceptable risk of therapeutic failure or unexpected toxicity, particularly in the veterinary setting where species‑specific metabolism and dosing precision are paramount [REFS‑3].

Maropitant Citrate Anhydrous: Quantitative Evidence


Anhydrous Polymorph Solubility: Form C vs. Form A

Maropitant citrate exists in multiple anhydrous polymorphs. Form C exhibits significantly higher aqueous solubility than Form A. This difference directly impacts dissolution rate and, potentially, oral bioavailability, making Form C the preferred solid‑state form for formulations where rapid and consistent drug release is required [REFS‑1].

Polymorph solubility Solid-state pharmaceutics Formulation development

Oral Pharmacokinetics in Beagle Dogs

Maropitant citrate exhibits low and dose‑dependent oral bioavailability. Following a single 2 mg/kg oral dose in beagle dogs, the absolute oral bioavailability is only 24% [REFS‑1]. Furthermore, the drug shows nonlinear pharmacokinetics: the plasma accumulation ratio (AUC₀‑₂₄ after 14 daily doses vs. single dose) is 2.46 for the 2 mg/kg dose but increases to 4.81 for the 8 mg/kg dose, indicating saturation of metabolic clearance pathways at higher doses [REFS‑2]. This contrasts with many other NK1 antagonists which may demonstrate more linear pharmacokinetics.

Veterinary pharmacokinetics Bioavailability Dose proportionality

PK Parameter Comparison: Maropitant vs. Aprepitant

Maropitant citrate displays distinct pharmacokinetic parameters in dogs that differ substantially from those of the human NK1 antagonist aprepitant. The median Tmax for maropitant is 2.0 hours, with a Cmax of 154 ng/mL after a single 2 mg/kg oral dose [REFS‑1]. In contrast, aprepitant in humans has a Tmax of approximately 4 hours and achieves a Cmax of ~1,600 ng/mL after a 125 mg dose [REFS‑2]. These differences highlight the species‑specific absorption and disposition of maropitant and underscore why human NK1 antagonists cannot be directly substituted in veterinary applications.

Pharmacokinetics Cmax Tmax Half‑life

Solid-State Stability: Anhydrous vs. Monohydrate

Maropitant citrate anhydrous (CAS 862543‑54‑2) is a distinct chemical entity from the monohydrate form (CAS 359875‑09‑5), with a different molecular weight (660.8 g/mol vs. 678.82 g/mol) and water content [REFS‑1]. While the monohydrate is known to be chemically and physically stable, non‑hygroscopic, and photostable for up to 24 months [REFS‑2], the anhydrous form offers advantages in formulations where water content must be strictly controlled or where the absence of hydration water can improve compatibility with moisture‑sensitive excipients. Additionally, the anhydrous form serves as a key reference standard for analytical method development and polymorph screening to ensure the desired crystal form is maintained during manufacturing [REFS‑3].

Solid‑state stability Polymorph control API procurement

Maropitant Citrate Anhydrous: Key Applications


Formulation Development with Polymorph C

When developing an oral solution or a rapidly dissolving tablet formulation for canine or feline antiemetic therapy, formulators should prioritize procurement of maropitant citrate anhydrous specifically as Form C. With an aqueous solubility of 0.445 g/L at room temperature—an 87% improvement over Form A’s 0.238 g/L [REFS‑1]—Form C significantly reduces the risk of precipitation during manufacturing and upon contact with gastrointestinal fluids. This enhanced solubility profile supports more consistent dissolution and, by extension, more predictable oral bioavailability, which is particularly important given maropitant’s already low and variable absorption (≈24%) [REFS‑2]. Procuring the correct polymorph directly translates to fewer formulation challenges, reduced need for solubility‑enhancing excipients, and greater confidence in batch‑to‑batch therapeutic equivalence.

Canine Pharmacokinetic Studies

For preclinical or clinical studies involving beagle dogs, the use of maropitant citrate anhydrous tablets that meet the specifications of the reference listed drug (Cerenia) is essential. The quantitative pharmacokinetic profile—Tmax 2.0 h, Cmax 154 ng/mL at 2 mg/kg, and a dose‑dependent accumulation ratio ranging from 2.46 to 4.81 [REFS‑1]—has been rigorously established for this specific solid‑state form. Substituting with monohydrate or an alternative polymorph without a comparative dissolution and bioequivalence study introduces a confounding variable that can skew study outcomes. For researchers designing studies to evaluate drug‑drug interactions, food effects, or new therapeutic indications, procuring the anhydrous citrate form with a documented polymorphic identity (ideally supported by X‑ray powder diffraction) ensures that the observed pharmacokinetic behavior aligns with published data and regulatory expectations.

Analytical Reference & Polymorph Control

In analytical laboratories responsible for quality control of maropitant citrate API or finished dosage forms, the anhydrous form (CAS 862543‑54‑2) serves as a critical reference standard. Its distinct X‑ray powder diffraction pattern (e.g., for Form C, characteristic peaks at 2θ = 11.7°, 13.5°, 14.7°, 17.9°, 20.3°, 24.8°, and 25.6°) [REFS‑1] allows for unambiguous identification and quantification of the desired polymorph in raw materials and drug products. Because the monohydrate form (CAS 359875‑09‑5) has a different crystal lattice and water content, it cannot be used interchangeably for method development or system suitability testing. Procuring a high‑purity, well‑characterized batch of anhydrous maropitant citrate is therefore indispensable for building robust analytical methods, monitoring polymorphic transitions during stability studies, and ensuring that the API conforms to the physicochemical profile required for consistent therapeutic performance.

Accurate Molar Concentration for NK1 Assays

For in vitro receptor binding or functional assays studying the NK1 antagonism of maropitant, the anhydrous citrate form is preferred over the monohydrate due to its precisely known, lower molecular weight (660.8 g/mol vs. 678.82 g/mol) [REFS‑1]. This 2.7% difference in molar mass, while seemingly small, can introduce systematic error in the calculation of molar concentrations, especially when preparing stock solutions in DMSO or ethanol at high concentrations (e.g., 100 mM). Using the monohydrate without adjusting for its water content will result in an under‑estimation of the actual maropitant concentration by approximately 2.7%, potentially affecting the accuracy of IC₅₀ or Ki determinations. For laboratories seeking to replicate published potency data or to generate highly reproducible dose‑response curves, procurement of the anhydrous form ensures that the nominal concentration reflects the true amount of active maropitant species, thereby enhancing data quality and inter‑laboratory comparability.

Technical Documentation Hub

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